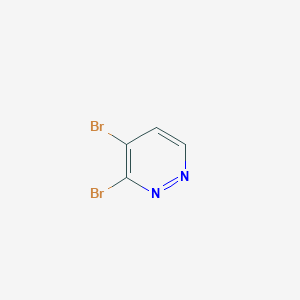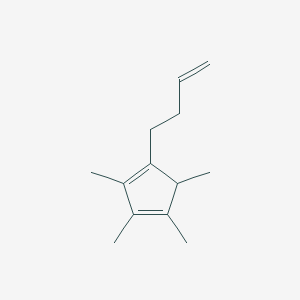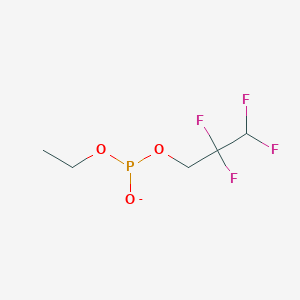![molecular formula C12H22N2O2 B14296283 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one CAS No. 114125-60-9](/img/structure/B14296283.png)
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring, an acetyl group, and a dimethylamino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dimethylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino methyl group may facilitate binding to enzymes or receptors, influencing biochemical pathways. The acetyl group can also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-3-[(methylamino)methyl]-5-propylpyrrolidin-2-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-Acetyl-3-[(ethylamino)methyl]-5-propylpyrrolidin-2-one: Contains an ethylamino group.
1-Acetyl-3-[(propylamino)methyl]-5-propylpyrrolidin-2-one: Features a propylamino group.
Uniqueness
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is unique due to the presence of the dimethylamino methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
114125-60-9 |
|---|---|
Formule moléculaire |
C12H22N2O2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1-acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-11-7-10(8-13(3)4)12(16)14(11)9(2)15/h10-11H,5-8H2,1-4H3 |
Clé InChI |
VAJUIBSLQYTYLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(C(=O)N1C(=O)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)


![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)



![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

